c-Met Kinase Inhibitory Potency of CAS 446843-29-4 Compared to Reference Inhibitors and In-Class Analogs
CAS 446843-29-4 (BindingDB ID BDBM50182528) was evaluated in a biochemical c-Met kinase inhibition assay and exhibited an IC₅₀ of 123 nM . This places it in the mid-nanomolar potency range among the [1,2,4]triazolo[4,3-a]pyridine derivatives reported by Zhao et al. (2016), where the most potent compound in the series achieved an IC₅₀ of 1.8 nM against c-Met, while several analogs exceeded 1,000 nM . For context, the clinically approved c-Met inhibitor crizotinib has a reported c-Met IC₅₀ of approximately 8 nM, and foretinib approximately 0.4 nM, though these are structurally unrelated chemotypes . The 123 nM IC₅₀ of CAS 446843-29-4 represents a measurable, dose-dependent engagement of the c-Met ATP-binding pocket, making it a useful tool compound for target identification and pathway validation studies rather than a potent lead candidate. The primary sulfonamide group on the phenyl ring provides an additional hydrogen-bond donor/acceptor capacity not present in des-sulfamoyl analogs, which may contribute to kinase hinge-region binding interactions .
| Evidence Dimension | c-Met kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 123 nM |
| Comparator Or Baseline | Most potent compound in the same series (Zhao et al. 2016): IC₅₀ = 1.8 nM; least potent analog: IC₅₀ > 1,000 nM; crizotinib: IC₅₀ ≈ 8 nM; foretinib: IC₅₀ ≈ 0.4 nM |
| Quantified Difference | ~68-fold less potent than the series lead; ~15-fold less potent than crizotinib; ~308-fold less potent than foretinib, but within the active range of the compound series |
| Conditions | Biochemical c-Met kinase inhibition assay, measured by ChEMBL assay ID 1585992, temperature 20°C |
Why This Matters
The quantifiable mid-nanomolar c-Met inhibitory activity distinguishes CAS 446843-29-4 from completely inactive triazolopyridine analogs while confirming it is not a high-potency lead, which is critical for researchers procuring a validated c-Met-active probe with established assay conditions.
- [1] Zhao J, Fang L, Zhang X, Liang Y, Gou S. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorg Med Chem. 2016;24:3483-93. PMID: 27288183. Data deposited in BindingDB under BDBM50182528. View Source
- [2] Cui JJ, Tran-Dubé M, Shen H, et al. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). J Med Chem. 2011;54(18):6342-63. View Source
